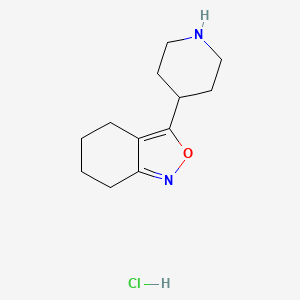

3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride

Description

3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole hydrochloride is a heterocyclic compound featuring a benzoxazole core fused with a partially saturated cyclohexene ring and substituted with a piperidin-4-yl group. The hydrochloride salt enhances its solubility and stability, making it relevant in pharmaceutical and materials science research. Its molecular formula is C₁₂H₁₆N₂O·HCl, with a molecular weight of 256.7 g/mol. The compound’s structure combines aromaticity (benzoxazole) with conformational flexibility (tetrahydro and piperidine moieties), which influences its physicochemical and biological properties .

Properties

IUPAC Name |

3-piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h9,13H,1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHAYDAXQRNQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)C3CCNCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a benzoxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) under hydrogen atmosphere.

Substitution: Halogenating agents or nucleophiles in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce fully hydrogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride is investigated for its potential therapeutic effects in treating various diseases. Its structural characteristics allow it to interact with biological targets effectively.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. Studies have shown that derivatives of benzoxazole can inhibit bacterial growth and fungal infections .

Anticancer Activity

The compound has been explored for its anticancer properties. Benzoxazole derivatives are known to target specific pathways involved in cancer cell proliferation and survival. For instance, studies have demonstrated that certain benzoxazole compounds can induce apoptosis in cancer cells .

Neurological Disorders

There is ongoing research into the potential use of this compound in treating neurological disorders such as schizophrenia and depression. Its ability to modulate neurotransmitter systems makes it a candidate for developing new antipsychotic medications .

Case Study 1: Antimicrobial Activity

A study published in 2024 reported that derivatives of benzoxazole exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial activity .

Case Study 2: Anticancer Research

Another research effort focused on the anticancer potential of benzoxazole derivatives. The findings indicated that these compounds could effectively induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

3-(Piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole Hydrochloride

- Molecular Formula : C₁₂H₁₉N₃·HCl

- Key Differences: Core Structure: Indazole (two adjacent nitrogen atoms) vs. benzoxazole (oxygen and nitrogen). Bioactivity: Indazole derivatives are often explored as kinase inhibitors, while benzoxazoles are studied for antimicrobial and anti-inflammatory applications .

rac-1-(6-Hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2,1-benzoxazol-5-yl)ethanone

- Molecular Formula: C₁₈H₂₁NO₃

- Key Differences: Substituents: Hydroxy, methyl, and phenyl groups instead of piperidine. Applications: Demonstrated antibacterial properties, unlike the piperidine-substituted benzoxazole, which lacks reported biological data .

Piperidine-Substituted Analogues

Methyl 3-(Piperidin-4-yl)benzoate Hydrochloride

- Molecular Formula: C₁₃H₁₇NO₂·HCl

- Key Differences :

- Core Structure : Benzoate ester vs. benzoxazole.

- Solubility : The ester group may improve lipophilicity compared to the benzoxazole’s polar oxazole ring.

- Synthetic Utility : Used as a precursor in peptidomimetics, whereas the benzoxazole derivative is more likely to serve as a rigid scaffold in drug design .

4-(Piperidin-4-yl)benzoic Acid Hydrochloride

- Molecular Formula: C₁₂H₁₅NO₂·HCl

- Key Differences :

- Functionality : Carboxylic acid group vs. oxazole.

- Ionization : The acid group ionizes at physiological pH, affecting bioavailability, while the benzoxazole remains neutral.

- Applications : Often used in metal-organic frameworks (MOFs) due to its chelating ability, contrasting with the benzoxazole’s role in small-molecule therapeutics .

Tetrahydrobenzisoxazole Derivatives

N-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazolium Iodide

- Molecular Formula: C₈H₁₂INO

- Key Differences :

- Charge : Positively charged quaternary ammonium vs. neutral benzoxazole.

- Reactivity : The iodide salt facilitates nucleophilic substitution reactions, unlike the hydrochloride salt, which is more stable in aqueous media.

- Applications : Used in alkylation reactions, whereas the target compound is tailored for receptor-binding studies .

Physicochemical and Spectroscopic Comparisons

Biological Activity

3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H14ClN

- Molecular Weight : 205.69 g/mol

- IUPAC Name : 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole hydrochloride

- Appearance : White to off-white powder

Pharmacological Activities

The compound exhibits a variety of biological activities that make it a candidate for further pharmacological exploration:

1. Antimicrobial Activity

Research has shown that derivatives of benzoxazole compounds possess notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported in studies to range from 3.12 to 50 μg/mL against various strains of bacteria and fungi .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Benzoxazole Derivative A | 12.5 | Staphylococcus aureus |

| Benzoxazole Derivative B | 25 | Escherichia coli |

| Benzoxazole Derivative C | 50 | Candida albicans |

2. Anticonvulsant Activity

Benzoxazole derivatives have been evaluated for their anticonvulsant effects. In a study using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test on mice:

- The compound demonstrated significant anticonvulsant properties with lower toxicity compared to traditional anticonvulsants .

3. Anti-inflammatory Activity

The anti-inflammatory effects of benzoxazole derivatives have also been documented. These compounds inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

The biological activity of 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole is attributed to its interaction with specific molecular targets:

- It is believed to modulate neurotransmitter systems and inflammatory pathways by acting on receptors involved in these processes.

Case Study 1: Antimicrobial Screening

A study conducted by Yildiz et al. synthesized novel benzoxazolyl ethoxypiperidones and screened them for antibacterial activity against multiple strains:

- Results indicated potent antibacterial activity against Streptococcus faecalis, highlighting the potential application of benzoxazole derivatives in treating bacterial infections .

Case Study 2: Anticonvulsant Evaluation

In a neuropharmacological evaluation of various benzoxazole derivatives:

Q & A

Basic: How can the synthesis of 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole hydrochloride be optimized for higher yield?

Answer:

Synthesis optimization requires careful selection of reagents and reaction conditions. Key strategies include:

- Reagent Selection : Use organocatalysts or transition metal catalysts to enhance cyclization efficiency (e.g., for benzoxazole ring formation) .

- Temperature Control : Gradual heating (e.g., reflux in anhydrous tetrahydrofuran) to minimize side reactions .

- Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures improves purity and yield .

- Computational Modeling : Tools like PubChem’s template-based synthesis prediction (e.g., BKMS_METABOLIC, REAXYS) can identify feasible routes .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Safety measures should align with structurally similar piperidine derivatives and benzoxazoles:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste Disposal : Segregate hazardous waste and engage certified biohazard disposal services .

- First Aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Basic: Which analytical methods are suitable for confirming purity and structural integrity?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (206–254 nm) for quantifying impurities (<0.1% detection limit) .

- NMR Spectroscopy : and NMR to verify piperidine and benzoxazole moieties (e.g., δ 3.2–4.1 ppm for piperidine protons) .

- Mass Spectrometry : High-resolution LC-MS to confirm molecular weight (e.g., [M+H] ~280–350 amu) .

- TLC : Silica gel plates with methanol/ethyl acetate solvent systems for rapid purity checks .

Advanced: How can researchers design experiments to assess the compound’s pharmacokinetic (PK) properties?

Answer:

- In Vitro Assays :

- Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .

- CYP450 Inhibition : Screen against cytochrome isoforms (e.g., CYP3A4) using fluorometric kits.

- In Vivo Studies :

- Rodent Models : Administer intravenously/orally (1–10 mg/kg) and collect blood samples for PK parameter calculation (t, C) .

- Tissue Distribution : Radiolabel the compound and track accumulation in organs via scintillation counting .

Advanced: How can contradictory toxicity data from different studies be resolved?

Answer:

- Comparative Assays : Replicate studies under standardized conditions (e.g., OECD guidelines for acute toxicity) .

- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) in cell viability assays (MTT or ATP luminescence) .

- Structural Analog Cross-Reference : Compare toxicity profiles of related piperidine-benzoxazole hybrids .

- Meta-Analysis : Aggregate data from PubChem, REAXYS, and peer-reviewed journals to identify consensus thresholds .

Advanced: What strategies are effective for identifying and quantifying synthetic impurities?

Answer:

- Forced Degradation : Expose the compound to heat (80°C), light (UV, 48 hrs), and acidic/alkaline conditions to generate degradation products .

- LC-MS/MS : Use MRM (multiple reaction monitoring) modes to detect trace impurities (e.g., dehydrohalogenated byproducts) .

- NMR Spiking : Add known impurity standards (e.g., unreacted piperidine precursors) to confirm retention times .

- Regulatory Alignment : Follow ICH Q3A guidelines for reporting thresholds (e.g., ≤0.15% for unidentified impurities) .

Advanced: How can computational tools predict the compound’s reactivity in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .

- Retrosynthetic Analysis : Use Pistachio/BKMS_METABOLIC databases to propose viable reaction pathways .

- Molecular Dynamics : Simulate binding affinities for target proteins (e.g., GABA receptors) using AMBER or GROMACS .

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability .

Advanced: What experimental approaches elucidate the compound’s mechanism of action?

Answer:

- Target Engagement Assays :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics to suspected targets (e.g., serotonin transporters) .

- Thermal Shift Assays : Monitor protein denaturation to identify stabilizing interactions .

- Gene Expression Profiling : RNA-seq or qPCR to track downstream signaling pathways (e.g., MAPK/ERK) .

- Crystallography : Co-crystallize with target proteins (if feasible) for 3D structural insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.